molecular formula C4H7N B1338027 N,N-Dimethylethynamine

N,N-Dimethylethynamine

Cat. No.: B1338027
M. Wt: 69.11 g/mol
InChI Key: HYQBDADKUWXZFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dimethylethynamine is a useful research compound. Its molecular formula is C4H7N and its molecular weight is 69.11 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H7N

Molecular Weight

69.11 g/mol

IUPAC Name

N,N-dimethylethynamine

InChI

InChI=1S/C4H7N/c1-4-5(2)3/h1H,2-3H3

InChI Key

HYQBDADKUWXZFE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C#C

Origin of Product

United States

Contextualization Within Acetylenic Amine Chemistry

N,N-Dimethylethynamine belongs to a class of organic compounds known as ynamines, which are characterized by a nitrogen atom directly attached to a carbon-carbon triple bond. This structural feature imparts distinct chemical properties to these molecules. The nitrogen atom's lone pair of electrons engages in conjugation with the alkyne's π-system, leading to a significant polarization of the triple bond. This polarization results in a nucleophilic β-carbon and an electrophilic α-carbon, which dictates the reactivity of ynamines.

However, this high reactivity also contributes to the instability of many ynamines, which can be susceptible to hydrolysis. thieme-connect.com To enhance stability while maintaining useful reactivity, a related class of compounds called ynamides has been developed. thieme-connect.combrad.ac.uk In ynamides, the nitrogen atom is attached to an electron-withdrawing group, which tempers the nitrogen's electron-donating capacity, resulting in a better balance of stability and reactivity for synthetic applications. thieme-connect.comnih.govresearchgate.net this compound, as a simple ynamine, serves as a fundamental model for understanding the chemistry of this class of compounds.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₄H₇N nih.gov
Molar Mass 69.11 g/mol nih.gov
IUPAC Name This compound nih.gov
Synonyms N,N-Dimethylaminoacetylene, Dimethylaminoacetylene nih.gov

| CAS Number | 24869-88-3 nih.gov |

Significance As a Multifunctional Building Block in Organic Synthesis

Strategies for Carbon-Nitrogen Bond Formation in Alkyne Systems

The formation of the carbon-nitrogen bond in alkyne systems is a fundamental step in the synthesis of this compound. The primary methods involve the reaction of a nucleophilic nitrogen source with an electrophilic carbon atom of an acetylene (B1199291) derivative. nptel.ac.in

One of the most direct approaches involves the nucleophilic substitution of a haloalkyne, such as chloroacetylene or bromoacetylene, with dimethylamine (B145610). In this reaction, the lone pair of electrons on the nitrogen atom of dimethylamine attacks the sp-hybridized carbon of the haloalkyne, displacing the halide ion.

A general representation of this reaction is: HC≡CX + HN(CH₃)₂ → HC≡CN(CH₃)₂ + HX (where X = Cl, Br, I)

The reactivity of the haloalkyne is a critical factor, with iodoacetylene being the most reactive and chloroacetylene the least. The choice of base is also important to neutralize the hydrogen halide (HX) formed during the reaction, which can otherwise protonate the dimethylamine, rendering it non-nucleophilic.

Another significant strategy involves the use of organometallic reagents. For instance, a lithium acetylide can be reacted with an electrophilic source of the dimethylamino group. However, a more common approach in modern organic synthesis is the use of copper-catalyzed coupling reactions. These reactions, often referred to as a type of Chan-Lam coupling, can facilitate the formation of the C-N bond under milder conditions. While traditionally used for C(aryl)-N bond formation, variations of these copper-catalyzed reactions can be applied to C(alkynyl)-N bond formation. orgsyn.org

Approaches for Terminal Alkyne Derivatization

The synthesis of this compound often starts with acetylene or a protected version of a terminal alkyne. The derivatization of the terminal alkyne is the key transformation.

One common method is the dehydrohalogenation of a dihaloethane to form a haloalkyne in situ, which then reacts with dimethylamine. For example, the double elimination of hydrogen halides from a 1,1- or 1,2-dihaloethane can produce an alkyne. libretexts.orglibretexts.org If one of the leaving groups is a halogen and the other is a proton on the adjacent carbon, a haloalkene is formed first, followed by a second elimination to yield the alkyne. youtube.com

A prominent route for the synthesis of ynamines, including this compound, involves the reaction of a 1,1-dihaloalkene or a 1,2-dihaloalkene with a strong base in the presence of an amine. The strong base, such as sodium amide (NaNH₂), promotes a double dehydrohalogenation to form the alkyne. libretexts.org

An alternative approach involves the direct reaction of a metal acetylide with an electrophilic aminating agent. For example, lithium acetylide can be treated with a reagent like N,N-dimethylhydroxylamine or a related compound, although this method can be less efficient.

Optimization of Reaction Conditions for Synthesis and Yield Enhancement

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, solvent, catalyst, and the stoichiometry of the reactants. researchgate.netresearchgate.net

Table 1: Influence of Reaction Parameters on Ynamine Synthesis

Parameter Condition Effect on Yield Rationale
Temperature Low to moderate Generally higher Minimizes side reactions and decomposition of the thermally sensitive ynamine product.
Solvent Aprotic, non-polar Favorable Solvents like THF or diethyl ether are often used to avoid reaction with the solvent. researchgate.net
Base Strong, non-nucleophilic Increased A strong base like sodium amide is effective for dehydrohalogenation reactions. libretexts.org
Catalyst Copper(I) salts Can improve yield Facilitates C-N bond formation under milder conditions. orgsyn.org

| Reactant Ratio | Excess dimethylamine | Can drive reaction | Shifts the equilibrium towards the product, especially in substitution reactions. |

For instance, in the synthesis of related tertiary amines, it has been shown that the choice of solvent and temperature can significantly impact the outcome. chemicalbook.com In copper-catalyzed reactions, the nature of the ligand on the copper catalyst can also play a pivotal role in the reaction's efficiency. orgsyn.org

Purification and Isolation Techniques in Synthetic Procedures

The final step in the synthesis of this compound is its purification and isolation from the reaction mixture. Due to its volatile nature and potential reactivity, careful techniques are required. wikipedia.org

Table 2: Purification and Isolation Methods for this compound

Technique Description Application
Distillation Separation based on differences in boiling points. This compound has a low boiling point (36.5 °C), making it amenable to purification by distillation under atmospheric or reduced pressure. wikipedia.org
Extraction Separation based on differential solubility in two immiscible liquids. Used to remove inorganic salts and other water-soluble impurities. The product can be extracted into an organic solvent. chemicalbook.com

| Chromatography | Separation based on differential partitioning between a stationary phase and a mobile phase. | Gas chromatography (GC) can be used for both analysis and small-scale purification. Column chromatography on silica (B1680970) gel can also be employed, often with a non-polar eluent. |

After the initial workup, which typically involves quenching the reaction and removing the bulk of the solvent, a combination of these techniques is often employed to achieve high purity. For example, an initial extraction might be followed by distillation to obtain the final product. The purity is often assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Reactivity and Mechanistic Investigations of N,n Dimethylethynamine

Electron-Rich Alkyne Reactivity Profiles

N,N-Dimethylethynamine is a member of the ynamide class of compounds, which are characterized by a nitrogen atom directly attached to an alkyne. This structural feature results in a highly electron-rich alkyne moiety, which dictates its reactivity. The lone pair of electrons on the nitrogen atom engages in resonance with the carbon-carbon triple bond, significantly increasing the electron density of the alkyne. This electronic effect makes the alkyne nucleophilic and activates it towards a wide range of chemical transformations.

The electron-donating nature of the dimethylamino group polarizes the alkyne, rendering the α-carbon electron-deficient and the β-carbon electron-rich. This polarization is a key factor in the regioselectivity observed in many of its reactions. Ynamides, including this compound, are recognized as versatile building blocks in organic synthesis due to this unique electronic nature. They can participate in reactions as nucleophiles, or their reactivity can be further tuned through coordination with metal catalysts.

Nucleophilic and Electrophilic Pathways

The chemical behavior of this compound is characterized by its ability to act as both a nucleophile and, under certain conditions, an electrophile. masterorganicchemistry.combyjus.comyoutube.com

Nucleophilic Character: The electron-rich nature of the alkyne, due to the electron-donating dimethylamino group, makes this compound a potent nucleophile. The region of highest electron density is the β-carbon of the alkyne, which readily attacks electrophilic species. The nitrogen atom itself can also act as a nucleophilic center. masterorganicchemistry.com This nucleophilicity is central to many of its reactions, including additions to electrophiles and participation in metal-catalyzed coupling processes.

Electrophilic Character: While inherently nucleophilic, the reactivity of this compound can be inverted, allowing it to behave as an electrophile. This is typically achieved through activation with a proton or a Lewis acid. Coordination of an electrophile to the nitrogen atom or the alkyne reduces the electron density of the triple bond, making the β-carbon susceptible to attack by nucleophiles. This dual reactivity allows for a broad range of synthetic applications.

Participation in Cycloaddition Reactions

This compound and its derivatives are highly effective partners in cycloaddition reactions due to their electron-rich nature. They can readily participate as 2π components in various cycloaddition processes, leading to the formation of a diverse array of cyclic and heterocyclic systems.

Common cycloaddition pathways include:

[3+2] Cycloadditions: Ynamides react with 1,3-dipoles, such as azides and nitrile oxides, to afford five-membered heterocyclic rings. For instance, the reaction with azomethine imines can produce tetracyclic pyrazolidinone structures. nih.gov Gold-catalyzed formal [3+2] cycloadditions between ynamides and isoxazoles have also been developed to synthesize polysubstituted 2-aminopyrroles. nih.gov

[4+2] Cycloadditions (Diels-Alder Reactions): As potent dienophiles, ynamides can react with dienes to construct six-membered rings. The high reactivity of the ynamide often allows these reactions to proceed under mild conditions.

[2+2] Cycloadditions: The reaction of ynamides with ketenes or other suitable 2π systems can lead to the formation of four-membered cyclobutenone derivatives.

The regioselectivity of these cycloadditions is largely governed by the electronic polarization of the ynamide.

Metal-Catalyzed Transformations Involving this compound Derivatives

The reactivity of this compound and other ynamides can be significantly enhanced and controlled through the use of transition metal catalysts. Gold, palladium, and copper are among the most effective metals for promoting a variety of transformations.

Gold-Catalyzed Benzazepine Synthesis

Gold catalysts, particularly Au(I) and Au(III) species, have proven to be exceptionally effective in activating the alkyne of ynamides towards nucleophilic attack. One notable application is in the synthesis of benzazepine derivatives. While direct examples with this compound are specific to substrate design, the general gold-catalyzed cyclization of ynamides is a well-established methodology. For instance, gold catalysts can promote the intramolecular cyclization of N-propargylic β-enaminones to generate 1,4-oxazepine (B8637140) derivatives. researchgate.net Similarly, gold nanoparticles have been shown to catalyze cyclization reactions to form benzimidazoles. mdpi.com The synthesis of 1,4-oxazepines can also be achieved through a formal [5+2] cyclization of yndiamides with benzisoxazoles, a reaction that proceeds via an α-imino gold carbene intermediate. nih.gov

Exploration of Other Transition Metal Catalysis (e.g., Palladium, Copper)

Palladium: Palladium catalysts are widely used to mediate a range of reactions involving ynamides. These include:

Cross-Coupling Reactions: Palladium complexes catalyze the coupling of ynamides with various partners, such as aryl halides, to form substituted enamides. A three-component coupling of ynamides, aryl iodides, and boronic acids can proceed in the presence of a palladium catalyst to yield enamide derivatives. acs.org

Carbonylation: The palladium(II)-catalyzed oxidative carbonylation of terminal alkynes with amines provides a route to 2-ynamides. nih.gov

Cyclization Reactions: Palladium catalysts can effect the intramolecular cyclization of ynamides to produce heterocyclic structures like 4-halo-oxazolones. njit.edu A cascade 5-endo-dig cyclization of ynamides with terminal alkynes, catalyzed by palladium(II) acetate, yields 4-alkynyloxazolones. acs.org

Hydrogermylation: The regioselectivity of palladium-catalyzed hydrogermylation of ynamides can be controlled by the choice of phosphine (B1218219) ligand, leading to either α- or β-germylated enamides. chemrxiv.org

Table 1: Selected Palladium-Catalyzed Reactions of Ynamides

Reaction Type Catalyst System Product Reference
Three-Component Coupling Pd₂(dba)₃·CHCl₃ / K₂CO₃ Enamide derivatives acs.org
Oxidative Carbonylation PdCl₂(MeCN)₂ / [NBu₄]I / O₂ 2-Ynamides nih.gov
Cascade Cyclization Pd(OAc)₂ 4-Alkynyloxazolones acs.org

Copper: Copper catalysts are also effective in promoting reactions of ynamides. They are often used in:

C-N Bond Formation: Copper-catalyzed reactions are employed for the synthesis of ynamides from alkynyl bromides and amides. nih.gov The addition of N-nucleophiles to copper carbene complexes, generated from diazo compounds, is another route for C-N bond formation. mdpi.com

Hydrosilylation: Copper(I) chloride in combination with N-heterocyclic carbene (NHC) ligands forms a highly efficient catalyst for the hydrosilylation of ketones. nih.gov While not a direct reaction of the ynamide itself, it showcases the utility of copper catalysis in related transformations.

Detailed Mechanistic Elucidation of Reaction Pathways

The reactions of this compound and its derivatives proceed through several well-studied mechanistic pathways.

In gold-catalyzed reactions , the initial step is typically the coordination of the gold catalyst to the alkyne. This coordination enhances the electrophilicity of the alkyne, making it susceptible to nucleophilic attack. In the case of cyclization reactions, an intramolecular nucleophile attacks the activated alkyne. A key intermediate that has been proposed and studied through mechanistic and theoretical calculations is the α-imino gold carbene. nih.govnih.gov This intermediate can be generated from the reaction of ynamides with various reagents and serves as a linchpin in the formation of diverse heterocyclic products.

Palladium-catalyzed reactions often commence with the oxidative addition of a palladium(0) species to a substrate, such as an aryl halide. This is followed by the insertion of the ynamide into the palladium-carbon bond. The regioselectivity of this insertion is a critical factor. Subsequent reductive elimination then furnishes the final product and regenerates the palladium(0) catalyst. acs.org In hydrogermylation reactions, DFT studies have shown that the steric properties of the phosphine ligand on the palladium center play a crucial role in determining the regiochemical outcome by influencing the geometry of the transition states. chemrxiv.org

In some oxidation reactions, an N,N-dimethylaminonitrene has been identified as a significant intermediate. nih.gov Computational studies have been employed to understand the formation of N-nitrosodimethylamine (NDMA) from dimethylamine (B145610) during chloramination and ozonation, providing insights into the reactivity of related nitrogen-containing compounds. nih.govnih.gov

Kinetic and Thermodynamic Aspects of Reactivity of this compound

The reactivity of this compound, as a prototypical ynamine, is governed by the electronic influence of the dimethylamino group on the carbon-carbon triple bond. This substitution renders the alkyne electron-rich, making it a potent nucleophile and a reactive partner in various chemical transformations, particularly cycloaddition reactions. While extensive quantitative kinetic and thermodynamic data specifically for this compound is not widely available in the surveyed literature, the general principles of ynamine reactivity provide a framework for understanding its behavior.

Ynamines, in general, are significantly more reactive than their ynamide counterparts, which possess an electron-withdrawing group on the nitrogen atom. This electron-withdrawing group delocalizes the nitrogen lone pair, thereby reducing the nucleophilicity of the alkyne. Consequently, ynamides are more stable and easier to handle, which has made them more common subjects of detailed synthetic and mechanistic studies. researchgate.net

The high reactivity of ynamines like this compound often leads to rapid reactions, which can sometimes result in the formation of complex mixtures, making detailed kinetic analysis challenging. For instance, in [2+2] cycloadditions with ketenes, ynamines are known to react readily. However, these reactions can sometimes yield not only the expected cyclobutenones but also allenyl amides as byproducts. This suggests a stepwise mechanism and competing reaction pathways that can complicate straightforward kinetic profiling. researchgate.net A qualitative comparison has shown that ynamides react with ketenes at a rate comparable to, though slightly slower than, alkoxyalkynes. researchgate.net

The reactions of ynamines are often under kinetic control, leading to the rapid formation of an initial product that may not be the most thermodynamically stable isomer. This is a common feature in reactions where the transition state energies for different pathways are significantly different, while the final product energies may be more comparable.

Due to the limited availability of specific experimental or computational data for the kinetics and thermodynamics of this compound reactions in the public domain, the following data tables could not be populated with specific values for this compound. The tables are presented as a template to illustrate the type of data that would be necessary for a thorough kinetic and thermodynamic analysis.

Table 1: Hypothetical Kinetic Data for Cycloaddition Reactions of this compound

Reaction TypeReactantSolventTemperature (K)Rate Constant (k)Activation Energy (Ea)
[2+2] CycloadditionDiphenylketeneToluene298Data not availableData not available
[3+2] CycloadditionPhenyl AzideAcetonitrile323Data not availableData not available
[4+2] CycloadditionTetracycloneDioxane373Data not availableData not available

Table 2: Hypothetical Thermodynamic Data for Cycloaddition Reactions of this compound

Reaction TypeReactantEnthalpy of Reaction (ΔH)Entropy of Reaction (ΔS)Gibbs Free Energy of Reaction (ΔG)
[2+2] CycloadditionDiphenylketeneData not availableData not availableData not available
[3+2] CycloadditionPhenyl AzideData not availableData not availableData not available
[4+2] CycloadditionTetracycloneData not availableData not availableData not available

Further detailed experimental and computational studies would be required to populate these tables and provide a comprehensive quantitative understanding of the kinetic and thermodynamic aspects of this compound's reactivity.

Spectroscopic and Structural Characterization of N,n Dimethylethynamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For N,N-Dimethylethynamine, ¹H and ¹³C NMR would provide definitive information about its electronic and molecular structure.

Proton (¹H) NMR Spectroscopy

A ¹H NMR spectrum of this compound is expected to be relatively simple. The molecule possesses two distinct types of protons: the acetylenic proton and the protons of the two methyl groups attached to the nitrogen atom.

N-Methyl Protons (-(CH₃)₂): Due to the free rotation around the C-N bonds, the six protons of the two methyl groups are chemically equivalent. They would appear as a single, sharp singlet in the spectrum. The chemical shift would likely be in the range of 2.2-2.8 ppm, characteristic of methyl groups attached to a nitrogen atom.

Acetylenic Proton (≡C-H): The single proton attached to the sp-hybridized carbon of the alkyne would also appear as a singlet, as there are no adjacent protons to cause spin-spin splitting. The chemical shift for terminal acetylenic protons typically falls in the range of 2.0-3.0 ppm. libretexts.org The specific value would be influenced by the electron-donating effect of the dimethylamino group.

Expected ¹H NMR Data for this compound

Protons Expected Chemical Shift (ppm) Expected Multiplicity Integration
N(CH₃)₂ ~ 2.2 - 2.8 Singlet 6H

Note: This table is based on general principles and not on experimental data.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum would provide insight into the carbon framework of this compound. Three distinct carbon signals are expected:

N-Methyl Carbons (-CH₃): The two methyl carbons would be equivalent, giving rise to a single signal. The typical chemical shift for N-alkyl groups is in the range of 30-50 ppm.

Acetylenic Carbons (-C≡C-): The two sp-hybridized carbons of the triple bond are in different electronic environments and would produce two separate signals. The carbon attached to the nitrogen (C-N) would be significantly downfield due to the electronegativity of the nitrogen, likely appearing in the 80-95 ppm range. The terminal acetylenic carbon (C-H) would be expected to appear further upfield, typically in the 65-85 ppm range.

Expected ¹³C NMR Data for this compound

Carbon Atom Expected Chemical Shift (ppm)
N(C H₃)₂ ~ 30 - 50
N-C ≡CH ~ 80 - 95

Note: This table is based on general principles and not on experimental data.

Advanced and Multi-Dimensional NMR Techniques

While no data exists for this compound, advanced NMR techniques could be used for unambiguous signal assignment. Techniques like Heteronuclear Single Quantum Coherence (HSQC) would show correlation peaks between the protons and the carbons they are directly attached to, confirming the assignments for the methyl and acetylenic C-H groups. A Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal longer-range couplings, for instance, between the methyl protons and both acetylenic carbons, and between the acetylenic proton and the nitrogen-bound acetylenic carbon.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the vibrational transitions within a molecule and is particularly useful for identifying functional groups. The IR spectrum of this compound would be characterized by absorptions corresponding to its terminal alkyne and amine functional groups.

C≡C Stretch: The carbon-carbon triple bond stretch in terminal alkynes typically appears as a sharp, weak to medium absorption in the 2100-2140 cm⁻¹ region. libretexts.orgorgchemboulder.comlibretexts.org The conjugation with the nitrogen lone pair might slightly alter the intensity and position of this band.

≡C-H Stretch: The stretching vibration of the bond between the sp-hybridized carbon and the terminal hydrogen is a very characteristic sharp, strong band appearing around 3300 cm⁻¹. libretexts.orgorgchemboulder.com This is often one of the most diagnostic peaks for a terminal alkyne.

C-N Stretch: The stretching vibration of the carbon-nitrogen single bond would be expected in the fingerprint region, typically between 1250 and 1020 cm⁻¹.

C-H Bends and Stretches: Absorptions due to the C-H stretching and bending of the methyl groups would be observed in the ranges of 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹, respectively.

Expected IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
≡C-H Stretch ~ 3300 Strong, Sharp
C-H (methyl) Stretch 2850 - 3000 Medium-Strong
C≡C Stretch 2100 - 2140 Weak-Medium, Sharp

Note: This table is based on general principles and not on experimental data.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

For this compound (molar mass: 69.11 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 69. Due to the "nitrogen rule," a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. youtube.com

Common fragmentation pathways for amines involve alpha-cleavage, where the bond adjacent to the nitrogen atom is broken. A likely fragmentation for this compound would be the loss of a methyl radical (•CH₃, mass = 15) to form a stable, resonance-stabilized cation at m/z = 54. Another possibility is the loss of the acetylenic proton, leading to a peak at m/z = 68.

Expected Mass Spectrometry Fragments for this compound

m/z Identity
69 [M]⁺ (Molecular Ion)
68 [M-H]⁺

Note: This table is based on general principles and not on experimental data.

X-ray Crystallography and Diffraction Analysis

No published crystal structure or gas-phase diffraction data for this compound could be located. If such an analysis were performed, it would provide definitive values for the C≡C and C-N triple and single bond lengths, the C-H and N-C bond lengths of the methyl groups, and the bond angles around the nitrogen and the sp-hybridized carbons. This data would offer valuable insight into the electronic effects of the dimethylamino group on the alkyne moiety, such as the degree of bond shortening or lengthening compared to standard values.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a chemical compound. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For organic molecules like this compound, the primary electronic transitions observed are n→π* and π→π*. libretexts.org

The structure of this compound features a nitrogen atom with a non-bonding pair of electrons (n) and a carbon-carbon triple bond, which constitutes a π-system. Consequently, the following transitions are expected:

π→π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions and result in strong absorption bands, often in the vacuum UV region (<200 nm), but can extend to longer wavelengths depending on conjugation.

n→π* Transitions: These involve the promotion of an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to a π* antibonding orbital of the alkyne group. These transitions are generally of lower energy and have significantly lower molar absorptivities compared to π→π* transitions. libretexts.org

Specific experimental UV-Vis absorption data, such as the maximum absorption wavelength (λmax) and molar absorptivity (ε), for this compound are not extensively documented in readily available literature. However, the reactivity and electronic nature of ynamines—the class of compounds to which this compound belongs—have been studied. The reactivity of ynamines is greater than their ynol ether counterparts, which is attributed to the lower electronegativity of the nitrogen atom compared to oxygen. scripps.edu Studies on related ynamides have shown that their electronic properties and absorption spectra can be significantly influenced by the substituents on the nitrogen and alkyne carbons, often leading to compounds with interesting optoelectronic properties. researchgate.net For simple, non-conjugated ynamines like this compound, significant absorption is not expected in the visible region, and the compound is typically a colorless liquid. scripps.edu

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an essential laboratory technique for the separation, identification, and purification of components in a mixture. For a volatile and basic compound like this compound, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most pertinent methods for separation and purity assessment.

Gas Chromatography (GC)

GC is particularly well-suited for analyzing volatile compounds. However, the analysis of amines can be challenging due to their high polarity and basicity, which can lead to interactions with active sites in the GC system, resulting in poor peak shape and tailing. restek.comlabrulez.com To overcome these issues, specialized columns and techniques are employed.

For the analysis of this compound and related volatile amines, a dedicated column, such as a wall-coated open-tubular (WCOT) column with a phase designed for amines, is recommended. These columns have a surface that is chemically deactivated to minimize acidic interactions and are often coated with a bonded, polar stationary phase to achieve good separation. restek.comnih.gov Headspace sampling is a common injection technique for volatile amines, which involves analyzing the vapor phase above the sample after it has reached equilibrium in a sealed vial. nih.govnih.gov

A typical GC method for volatile amines would utilize a flame ionization detector (FID) for general-purpose analysis or a mass spectrometer (MS) for definitive identification. nih.govnih.govchromatographyonline.com

Interactive Data Table: Illustrative GC Conditions for Volatile Amine Analysis

ParameterConditionPurpose
Column Rtx-Volatile Amine (30 m x 0.32 mm ID, 5 µm) nih.govSpecialized column for robust separation of basic, polar compounds. restek.com
Carrier Gas Helium or Hydrogen nih.govchromatographyonline.comInert mobile phase to carry the analyte through the column.
Injection Mode Headspace nih.govnih.gov or SplitHeadspace is ideal for volatile analytes in complex matrices.
Oven Program Initial Temp: 40°C, hold 4 min; Ramp: 25°C/min to 250°C nih.govTemperature gradient to separate compounds with different boiling points.
Detector Flame Ionization (FID) or Mass Spectrometry (MS) nih.govchromatographyonline.comFID provides general quantitation; MS provides structural identification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating non-volatile or thermally unstable compounds. A significant challenge in the HPLC analysis of simple aliphatic amines like this compound is the lack of a strong chromophore, which makes detection by standard UV-Vis detectors difficult. chromatographyonline.comthermofisher.com To address this, a pre-column or post-column derivatization strategy is typically employed. thermofisher.comhelsinki.fi

This involves reacting the amine with a reagent that attaches a UV-absorbing or fluorescent tag to the molecule. This enhances detection sensitivity and can also improve the chromatographic behavior of the analyte. thermofisher.com

Common derivatization reagents for amines include:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. thermofisher.comnih.gov

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to produce stable, fluorescent derivatives. thermofisher.com

Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to yield fluorescent sulfonamide adducts. thermofisher.com

The separation is typically performed using reversed-phase HPLC, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. For basic compounds like amines, polymer-based columns that are stable at high pH can be advantageous, as they allow the analysis to be performed under alkaline conditions where the amine is in its neutral, less polar form, leading to better peak shapes without the need for ion-pairing reagents. shodex.com

Interactive Data Table: Common Derivatization Reagents for HPLC Analysis of Amines

Reagent NameAbbreviationTarget AminesDetection Method
o-PhthalaldehydeOPAPrimaryFluorescence nih.gov
9-Fluorenylmethyl ChloroformateFMOC-ClPrimary & SecondaryFluorescence, UV thermofisher.com
Dansyl ChlorideDNS-ClPrimary & SecondaryFluorescence thermofisher.com
PhenylisothiocyanatePITCPrimary & SecondaryUV thermofisher.com

Applications of N,n Dimethylethynamine in Advanced Organic Synthesis

As a Versatile Building Block in Complex Molecular Architectures

The inherent reactivity of the triple bond in N,N-Dimethylethynamine makes it an attractive partner in various cycloaddition reactions, serving as a cornerstone for the assembly of intricate molecular scaffolds.

Synthesis of Nitrogen-Containing Heterocycles

This compound is extensively utilized in the synthesis of a diverse range of nitrogen-containing heterocycles, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and materials science. Its ability to participate in cycloaddition reactions with various 1,3-dipoles provides a direct and efficient route to five-membered heterocyclic systems.

One of the most prominent applications is in the [3+2] cycloaddition reactions with nitrile oxides to furnish isoxazoles . The reaction proceeds with high regioselectivity, where the nucleophilic acetylenic carbon of this compound attacks the electrophilic carbon of the nitrile oxide. This methodology allows for the synthesis of isoxazoles with a dimethylamino substituent, which can be further functionalized.

Similarly, the reaction of this compound with nitrones leads to the formation of isoxazolidines . These reactions are valuable for creating stereochemically rich structures, as the stereochemistry of the nitrone can influence the stereochemical outcome of the cycloadduct.

The synthesis of pyrazoles can also be achieved through the reaction of this compound with diazo compounds. This cycloaddition provides a straightforward entry to pyrazole (B372694) derivatives bearing a dimethylamino group, which can serve as a handle for subsequent chemical modifications.

HeterocycleReaction TypeReactant
Isoxazole[3+2] CycloadditionNitrile Oxide
Isoxazolidine[3+2] CycloadditionNitrone
Pyrazole[3+2] CycloadditionDiazo Compound

Construction of Diverse Carbon Frameworks

Beyond the synthesis of heterocycles, this compound plays a crucial role in the construction of a variety of carbon skeletons through cycloaddition and other carbon-carbon bond-forming reactions. Its electron-rich nature makes it an excellent dienophile in Diels-Alder reactions , particularly with electron-deficient dienes, leading to the formation of highly substituted six-membered rings. For instance, the [4+2] cycloaddition of this compound with 2-pyrones can be a key step in the synthesis of substituted pyridines after subsequent elimination of carbon dioxide.

Furthermore, the reactivity of this compound extends to reactions with ketenes and isocyanates, leading to the formation of four-membered rings such as cyclobutenones and azetidinones, respectively. These strained ring systems are valuable intermediates for further synthetic transformations.

Role in Reagent Development and Functional Group Transformations

The unique reactivity of this compound has been harnessed in the development of novel reagents and for effecting specific functional group transformations. The initial adducts formed from the reaction of this compound with various electrophiles can be considered as synthetic equivalents of more complex functional groups.

For example, the addition of an alcohol to this compound in the presence of a catalytic amount of acid generates a ketene (B1206846) N,O-acetal. This intermediate can then react with various electrophiles, effectively serving as a nucleophilic acylating agent.

Moreover, this compound can be employed in the synthesis of β-keto esters and amides. The reaction with a carboxylic acid anhydride, followed by hydrolysis or aminolysis of the resulting enaminone, provides a versatile route to these important classes of compounds.

Precursor in Fine Chemical and Specialty Material Synthesis

The utility of this compound extends to the synthesis of fine chemicals and the development of specialty materials. Its ability to introduce a dimethylaminoethynyl group into organic molecules is valuable in the preparation of compounds with specific electronic or photophysical properties.

In the realm of materials science, ynamines, including this compound, are explored as monomers in polymerization reactions. The resulting polymers, containing repeating ynamine units, can exhibit interesting electronic and optical properties, making them potential candidates for applications in organic electronics.

Furthermore, this compound serves as a precursor in the synthesis of certain pharmaceuticals and agrochemicals where the ethynyl (B1212043) or dimethylamino functionality is a key structural element for biological activity.

Computational and Theoretical Studies on N,n Dimethylethynamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of N,N-Dimethylethynamine. researchgate.net These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule, forming the basis for predicting a wide range of chemical and physical properties.

The electronic structure of a molecule is a key determinant of its reactivity. For this compound, computational analysis focuses on its molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net

HOMO and LUMO Analysis : The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic potential. The LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. The energy of the HOMO is related to the ionization potential, while the LUMO's energy relates to the electron affinity. nih.gov In this compound, the HOMO is expected to have significant contributions from the nitrogen lone pair and the π-system of the alkyne, making these the primary sites for electrophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. researchgate.net

Natural Bond Orbital (NBO) Analysis : NBO analysis is employed to study the delocalization of electron density, which reveals stabilizing intramolecular interactions. nih.govnih.gov This method can quantify hyperconjugative interactions and charge transfer between different parts of the molecule, providing a more detailed picture of the bonding and electron distribution than a simple Lewis structure can offer. biointerfaceresearch.com

Molecular Electrostatic Potential (MEP) : MEP maps visualize the electrostatic potential on the molecule's surface. nih.govmdpi.com For this compound, regions of negative potential (typically colored red or yellow) are expected around the nitrogen atom and the alkyne's π-cloud, indicating these as the most likely sites for attack by electrophiles. Regions of positive potential (blue) highlight sites susceptible to nucleophilic attack. mdpi.com

Table 1: Key Electronic Properties Calculated for this compound

Calculated PropertySignificance
HOMO Energy Indicates the molecule's ability to donate electrons (nucleophilicity). Higher energy often correlates with higher reactivity toward electrophiles. researchgate.net
LUMO Energy Indicates the molecule's ability to accept electrons (electrophilicity). Lower energy suggests greater reactivity toward nucleophiles. mdpi.com
HOMO-LUMO Gap Reflects the molecule's chemical stability and the energy required for electronic excitation. A smaller gap suggests higher reactivity. researchgate.net
Natural Charge Provides the charge distribution on each atom, helping to identify nucleophilic and electrophilic centers. nih.gov
Nucleophilicity Index A quantitative parameter derived from HOMO and LUMO energies used to describe the relative strength of a nucleophile. nih.gov

Quantum chemical calculations are highly effective in predicting spectroscopic data, which serves as a crucial link between theoretical models and experimental observations. biointerfaceresearch.com

Vibrational Spectroscopy (IR and Raman) : DFT calculations can accurately predict the vibrational frequencies of this compound. dntb.gov.ua These theoretical frequencies correspond to the molecule's normal modes of vibration. To improve agreement with experimental data, the calculated harmonic frequencies are often multiplied by empirical scaling factors to account for anharmonicity and other systematic errors in the computational method. researchgate.net A detailed comparison between the calculated and experimental IR and Raman spectra helps confirm the molecule's structure and the assignment of its vibrational bands. biointerfaceresearch.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : Theoretical methods can compute NMR shielding tensors, which are then converted into chemical shifts (δ). nih.gov Predicting the ¹H and ¹³C NMR spectra of this compound allows for direct comparison with experimental results, aiding in structural elucidation and conformational analysis.

Electronic Spectroscopy (UV-Vis) : Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption bands observed in a UV-Vis spectrum. nih.gov For this compound, these calculations can predict the λ_max values for transitions, such as the n → π* and π → π* transitions, which are directly related to the molecular orbital structure (e.g., HOMO to LUMO transitions). researchgate.net

Table 2: Computationally Predicted Spectroscopic Parameters

Spectroscopy TypePredicted ParameterComputational Method
Infrared (IR) & Raman Vibrational Frequencies and IntensitiesDFT
NMR Chemical Shifts (¹H, ¹³C, etc.) and Coupling ConstantsDFT (with GIAO, etc.)
UV-Visible Electronic Transition Energies (λ_max) and Oscillator StrengthsTD-DFT

Molecular Dynamics (MD) Simulations

While quantum mechanics provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations model the atomic motions over time. nih.gov MD simulations treat atoms as classical particles moving according to a "force field"—a set of equations that describe the potential energy of the system based on bond lengths, angles, and non-bonded interactions. rsc.org

For this compound, MD simulations can be used to:

Study the molecule's conformational flexibility and dynamics in different environments, such as in various solvents. researchgate.net

Simulate the interactions between this compound and other molecules, which is crucial for understanding its behavior in solution and during reactions. nih.gov

Explore how the molecule diffuses and orients itself within a solvent, providing insight into the solvation process and its impact on reactivity.

Reaction Mechanism Modeling and Transition State Analysis

One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms. researchgate.net By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. nih.gov

For reactions involving this compound, computational modeling can:

Identify all intermediates and, crucially, the transition states that connect them.

Calculate the activation energy (the energy barrier of the transition state) for each step, which determines the reaction rate. usp.org

Model the geometry of the transition state, providing a snapshot of the bond-breaking and bond-forming processes.

Investigate how different catalysts or solvent conditions can alter the reaction pathway and activation energies, thereby explaining observed catalytic effects or solvent-dependent outcomes. researchgate.net

Structure-Reactivity Relationship Prediction and Validation

A primary goal of theoretical chemistry is to establish clear relationships between a molecule's structure and its chemical reactivity. mdpi.com By calculating a range of electronic and structural parameters for this compound, it is possible to predict its behavior in various chemical reactions. nih.gov

Predicting Reactivity : Descriptors such as HOMO energy, natural charge on the nitrogen atom, and the calculated nucleophilicity index can be used to predict the reactivity of this compound as a nucleophile in reactions like Michael additions. nih.govmdpi.com A higher HOMO energy and a more negative charge on the nitrogen would suggest enhanced nucleophilic character. nih.gov

Validation : These theoretical predictions are not made in a vacuum. They are rigorously tested and validated by comparing the predicted outcomes (e.g., reaction rates, product ratios, site selectivity) with experimental results. nih.gov Strong agreement between theory and experiment provides confidence in the computational model and the mechanistic insights it provides. Conversely, discrepancies can guide further experimental and theoretical investigation.

Table 3: Computational Descriptors for Predicting Reactivity

Computational DescriptorRelationship to Reactivity
HOMO/LUMO Energies A high HOMO energy correlates with strong nucleophilicity; a low LUMO energy correlates with strong electrophilicity. mdpi.com
Molecular Electrostatic Potential (MEP) Visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites on the molecule. mdpi.com
Global Reactivity Descriptors Parameters like chemical hardness and electrophilicity index provide a quantitative measure of overall stability and reactivity. researchgate.net
Transition State Energy (Activation Energy) Directly relates to the kinetic feasibility of a reaction. Lower activation energies mean faster reactions. usp.org

Polymerization and Material Science Perspectives of N,n Dimethylethynamine

Investigation of Alkyne Polymerization Pathways

There is currently no available scientific literature detailing the investigation of alkyne polymerization pathways specifically for N,N-Dimethylethynamine. Research on the polymerization of alkynes typically involves various catalytic systems, including those based on transition metals like rhodium, palladium, and molybdenum, which can mediate different polymerization mechanisms such as coordination, insertion, or metathesis polymerization. However, the application of these methods to this compound and the characterization of the resulting polymer structures have not been reported.

Co-polymerization Strategies and Resulting Material Properties

Similarly, a review of published research yields no specific information on co-polymerization strategies involving this compound. The introduction of co-monomers is a common strategy to tailor the properties of polymers, such as solubility, thermal stability, and mechanical strength. For instance, co-polymerization of functional alkynes with other monomers can lead to materials with tunable optical or electronic properties. Without experimental data on the reactivity ratios and polymerization behavior of this compound, any discussion of its co-polymers and the properties of the resulting materials would be purely speculative.

Utilization in Functional Polymer and Cross-linking Agent Development

The potential of this compound in the development of functional polymers or as a cross-linking agent remains unexplored in the scientific literature. The tertiary amine group in this compound could theoretically be utilized for post-polymerization modification or to impart specific functionalities such as basicity or metal-coordinating capabilities to a polymer. Cross-linking agents are crucial for creating polymer networks with enhanced mechanical properties and solvent resistance. cnccindustries.com While various molecules are employed as cross-linkers in polymer chemistry, there are no reports of this compound being used for this purpose. cnccindustries.com

Advanced Materials Design Principles

Given the absence of foundational research on the polymerization and co-polymerization of this compound, there are no established design principles for advanced materials incorporating this specific monomer. The design of advanced materials relies on a thorough understanding of the structure-property relationships of the constituent polymers. Without data on the polymer architecture, molecular weight, and functional group accessibility of poly(this compound) or its co-polymers, its role in the rational design of advanced materials cannot be determined.

Future Directions and Emerging Research Areas

Development of Green and Sustainable Synthetic Routes

The chemical industry's growing emphasis on environmental responsibility is driving the development of greener and more sustainable methods for synthesizing ynamides like N,N-Dimethylethynamine. Future research will likely focus on several key areas to minimize environmental impact and improve efficiency.

One promising approach is the use of environmentally benign solvents, with water being of particular interest. nih.gov Although ynamides are traditionally synthesized in dry organic solvents due to their moisture sensitivity, recent studies have demonstrated the feasibility of conducting these reactions in water. nih.govnih.gov This has been achieved through the use of surfactants, such as quaternary ammonium (B1175870) salts, which can help to solubilize the reactants and protect the ynamide from hydrolysis. nih.govnih.gov Another green strategy involves the development of water-removable coupling reagents, which simplify product purification by eliminating the need for column chromatography, thus reducing solvent waste. nih.gov

Improving the atom economy of ynamide synthesis is another critical goal. Traditional methods often generate stoichiometric byproducts, leading to significant waste. A more sustainable alternative utilizes inexpensive and readily available starting materials, such as trichloroethene, as a two-carbon synthon for ynamide construction. acs.org This modular approach is not only more atom-economical but also overcomes many of the limitations of previous synthetic methods. acs.org

Furthermore, the field of biocatalysis offers significant potential for the green synthesis of ynamides and their derivatives. rsc.org Enzymes, as natural catalysts, operate under mild conditions and exhibit high specificity, which can lead to cleaner and safer production processes with fewer byproducts. rsc.org Exploring enzymatic routes for the synthesis of this compound could represent a major step forward in sustainable chemical manufacturing.

Expanding Catalytic Applications and Stereoselectivity Control

The unique reactivity of the polarized triple bond in ynamides makes them powerful building blocks in organic synthesis. rsc.org Future research will continue to expand their catalytic applications, with a strong focus on controlling stereoselectivity to access complex and challenging molecular architectures. rsc.org

A wide range of transition metals, including gold, palladium, copper, and nickel, have been shown to catalyze diverse transformations of ynamides. nih.govrsc.org Gold-catalyzed hydroamination of ynamides, for instance, provides access to amidine products which can be further utilized in the synthesis of indoles. nih.gov The development of new catalytic systems and the optimization of existing ones will enable even more sophisticated molecular constructions.

A major focus of future research will be on asymmetric catalysis to control the stereochemical outcome of reactions involving this compound. The ability to selectively produce one enantiomer of a chiral molecule is crucial in medicinal chemistry and materials science. An impressive variety of chemo-, regio-, and stereoselective carbon-carbon and carbon-heteroatom bond-forming reactions with ynamides have already been developed. rsc.org Continued efforts in this area will undoubtedly enrich the synthetic chemist's toolbox. rsc.org

Integration with Flow Chemistry and Automation Technologies

The integration of this compound chemistry with flow chemistry and automation represents a significant leap forward in terms of safety, efficiency, and scalability. Continuous flow processes offer numerous advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved reaction control, and the ability to handle hazardous intermediates more safely. scispace.com

The application of flow chemistry is becoming increasingly widespread in fine chemical manufacturing and pharmaceutical production. rsc.org For reactions involving ynamides, which can be highly reactive, flow systems can minimize the volume of reactive compounds at any given time, thereby enhancing process safety. scispace.com The principles of flow chemistry can be applied to various transformations, paving the way for safer and more sustainable production methods. scispace.com

Automation, when coupled with flow chemistry, can create powerful high-throughput synthesis platforms. researchgate.net Automated systems can perform complex organic reactions, including coupling reactions and purifications, with minimal user intervention. acs.org Ynamide coupling reagents are already being utilized in the automated flow chemistry synthesis of proteins, highlighting the potential of this technology. acs.org Future research will likely focus on developing fully automated processes for the synthesis and subsequent derivatization of this compound, accelerating the discovery of new functional molecules. acs.org

Advanced Spectroscopic and Structural Elucidation Techniques

A deep understanding of the structure and properties of this compound and its derivatives is crucial for the rational design of new reactions and materials. Future research will leverage advanced spectroscopic and structural elucidation techniques to gain deeper insights into these fascinating molecules.

Standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and X-ray crystallography will continue to be essential tools for the characterization of ynamides and their products. nih.govnih.govscispace.com X-ray crystallography, in particular, provides unambiguous structural confirmation of complex ynamide derivatives. nih.govacs.org

Mass spectrometry (MS) is another powerful technique for the analysis of ynamides, allowing for the detection of reaction intermediates and products with high sensitivity. nih.gov Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS) are invaluable for monitoring reaction progress and identifying byproducts. nih.gov

To probe the mechanisms of ynamide reactions in real-time, in-situ spectroscopic techniques are becoming increasingly important. For instance, in-situ Infrared (IR) spectroscopy has been employed to study the kinetics of ynamide-mediated peptide bond formation. rsc.org The application of these and other advanced spectroscopic methods will be critical for unraveling the intricate details of this compound's reactivity.

Deepening Computational Understanding of Reactivity and Properties

Computational chemistry provides a powerful lens through which to understand the intricate reactivity and properties of this compound. Density Functional Theory (DFT) calculations have emerged as a particularly valuable tool for elucidating reaction mechanisms, rationalizing stereoselectivity, and predicting the behavior of ynamides in complex chemical transformations. nih.govnih.govnih.govrsc.org

Theoretical studies have been successfully employed to investigate various aspects of ynamide chemistry. For example, DFT calculations have been used to study the mechanism of gold-catalyzed cycloadditions of ynamides with nitriles, revealing that the reaction is initiated by the binding of the catalyst to the ynamide. nih.gov These calculations also helped to rationalize the observed regioselectivity of the reaction. nih.gov In another study, DFT analysis provided a mechanistic rationale for the divergent reactivity of ynamides in the presence of azides, which was supported by experimental evidence. nih.gov

Computational methods have also shed light on the role of solvent in ynamide reactions. DFT calculations have shown that water can lower the kinetic barrier of the aminolysis step in peptide synthesis by acting as a proton shuttle through a hydrogen-bonding network. acs.org

Future research in this area will undoubtedly involve more sophisticated computational models to explore an even wider range of ynamide reactions. By combining theoretical predictions with experimental validation, a deeper and more predictive understanding of this compound's chemistry can be achieved, paving the way for the rational design of new catalysts and synthetic methodologies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.